3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide
CAS No.: 1016741-18-6
Cat. No.: VC4355468
Molecular Formula: C12H16N2O4S
Molecular Weight: 284.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016741-18-6 |
|---|---|
| Molecular Formula | C12H16N2O4S |
| Molecular Weight | 284.33 |
| IUPAC Name | 3-amino-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide |
| Standard InChI | InChI=1S/C12H16N2O4S/c1-18-11-3-2-8(6-10(11)13)12(15)14-9-4-5-19(16,17)7-9/h2-3,6,9H,4-5,7,13H2,1H3,(H,14,15) |
| Standard InChI Key | ZOQVZECSCJTCAL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)N |
Introduction
3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide is a complex organic compound featuring a unique structural arrangement that includes a methoxy group attached to a benzamide structure, along with a dioxo-thiolan moiety. This compound is of interest in scientific research due to its potential applications in therapeutic areas such as cancer treatment and antimicrobial activity.
Synthesis
The synthesis of 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide typically involves multiple steps, including the formation of the benzamide core and the attachment of the dioxo-thiolan moiety. Reaction conditions such as temperature, solvent choice, and reaction time can significantly affect the yield, which generally ranges from 60% to 80%.
Mechanism of Action
The compound's mechanism of action primarily involves interactions with biological macromolecules like proteins and enzymes. The amine group can form hydrogen bonds or ionic interactions with active sites on target proteins, potentially leading to inhibitory effects on specific enzymatic pathways. This suggests potential therapeutic applications in areas such as cancer treatment or antimicrobial activity.
Analytical Techniques
For the analysis of 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide, techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used. These methods provide insights into the compound's purity and structural integrity.
Potential Applications
Given its structural features and potential biological activities, 3-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzamide is a valuable candidate for further exploration in therapeutic applications. Its ability to interact with biological targets makes it suitable for research into treatments for diseases such as cancer or infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume